2-Chloro-5-methoxynicotinonitrile
Overview
Description
2-Chloro-5-methoxynicotinonitrile is an organic compound with the molecular formula C7H5ClN2O. It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 2-position and a methoxy group at the 5-position of the pyridine ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxynicotinonitrile typically involves the chlorination of 5-methoxynicotinonitrile. One common method includes the reaction of 5-methoxynicotinonitrile with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
5-Methoxynicotinonitrile+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxynicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used under hydrogenation conditions.
Major Products
Nucleophilic Substitution: Products include substituted pyridines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include primary amines.
Scientific Research Applications
2-Chloro-5-methoxynicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxynicotinonitrile depends on its application. In chemical reactions, the chlorine atom acts as a leaving group, facilitating nucleophilic substitution. The methoxy group can undergo oxidation or reduction, altering the compound’s reactivity. The nitrile group can be reduced to form amines, which are key intermediates in various syntheses.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitropyridine: Similar structure but with a nitro group instead of a methoxy group.
2-Chloro-5-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.
2-Chloro-5-hydroxypyridine: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
2-Chloro-5-methoxynicotinonitrile is unique due to the presence of both a chlorine atom and a methoxy group on the pyridine ring. This combination of functional groups provides distinct reactivity patterns, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-chloro-5-methoxypyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-11-6-2-5(3-9)7(8)10-4-6/h2,4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXCZWUUQRMEGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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